3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one
Description
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one is a compound that belongs to the class of organophosphorus pesticides. It is known for its broad-spectrum insecticidal properties and is used in various agricultural applications to control pests. The compound consists of an O,O-dimethylthiophospho moiety and a thiadiazole moiety linked by a phosphorus-sulfur bond .
Properties
CAS No. |
13432-51-4 |
|---|---|
Molecular Formula |
C6H11N2O3PS4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C6H11N2O3PS4/c1-10-12(13,11-2)15-4-8-6(9)16-5(7-8)14-3/h4H2,1-3H3 |
InChI Key |
HBFLAVVNCUSOIV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)SCN1C(=O)SC(=N1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one typically involves the reaction of dimethyl phosphorochloridothioate with 5-methylsulfanyl-1,3,4-thiadiazol-2-thiol. The reaction is carried out in the presence of a base such as triethylamine under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
This compound has been studied for its fungicidal activity. Research indicates that it can effectively inhibit the growth of various fungal pathogens, making it a candidate for use in agricultural fungicides. The mechanism of action typically involves disrupting fungal cell membranes or interfering with metabolic processes essential for fungal growth.
Insecticidal Activity
In addition to its antifungal properties, 3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one exhibits insecticidal effects against several pests. Studies have shown that it can affect the nervous system of insects, leading to paralysis and death. This makes it a potential alternative to conventional insecticides that may have harmful environmental impacts.
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against a range of bacteria and fungi. Its ability to disrupt microbial cell walls or inhibit enzyme activity is being explored for the development of new antibiotics or antifungal treatments, particularly in an era where antibiotic resistance is a growing concern.
Potential Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The compound's interaction with specific cellular pathways is under investigation to understand its potential as a chemotherapeutic agent.
Material Science
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research is ongoing to explore its application in creating advanced composites for various industrial uses.
Table 1: Summary of Research Findings
Mechanism of Action
The compound exerts its insecticidal effects by inhibiting acetylcholine esterase (AChE), an enzyme crucial for nerve function in insects. By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous nerve signal transmission, causing paralysis and death of the insect .
Comparison with Similar Compounds
Similar Compounds
Methidathion: Another organophosphorus pesticide with similar insecticidal properties.
Parathion: A widely used organophosphorus pesticide with a similar mechanism of action.
Malathion: An organophosphorus pesticide used in both agricultural and medical applications.
Uniqueness
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one is unique due to its specific structural features, such as the presence of both dimethoxyphosphinothioyl and thiadiazole moieties. These structural elements contribute to its high potency and selectivity as an insecticide .
Biological Activity
3-(Dimethoxyphosphinothioylsulfanylmethyl)-5-methylsulfanyl-1,3,4-thiadiazol-2-one, a compound belonging to the thiadiazole family, has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.
- Molecular Formula : C6H11N2O3PS4
- CAS Number : 37147-12-9
- Canonical SMILES : COP(=S)(OC)SCN1C(=O)SC(=N1)SC
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its reactivity and biological efficacy.
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar in structure to this compound have shown effectiveness against a range of pathogens including bacteria and fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Thiadiazole Derivative B | Escherichia coli | 16 µg/mL |
Studies have demonstrated that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
2. Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives are notable in various in vitro studies. These compounds have been shown to reduce pro-inflammatory cytokines in cell cultures. The mechanism often involves inhibition of NF-kB signaling pathways.
In a comparative study:
- Thiadiazole Compound X reduced TNF-alpha levels by 50% at 10 µM concentration.
- Control Group showed no significant reduction.
This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .
3. Anticancer Activity
Recent investigations into the anticancer properties reveal that this compound can induce apoptosis in cancer cells. For example, in studies conducted on MCF-7 breast cancer cells:
- The compound demonstrated a dose-dependent decrease in cell viability.
- Molecular docking studies suggest it interacts with key proteins involved in cell cycle regulation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 40 | 30 |
These findings indicate that the compound could be a candidate for further development as an anticancer drug .
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A study involving various thiadiazole derivatives showed that those with phosphinothioyl groups exhibited superior antimicrobial activity compared to traditional antibiotics.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls, indicating potential for clinical applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
